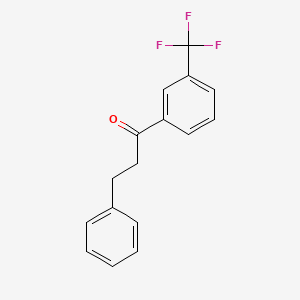

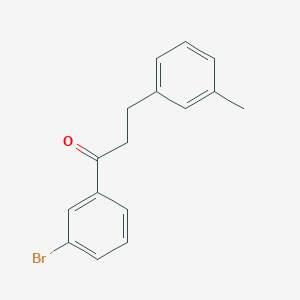

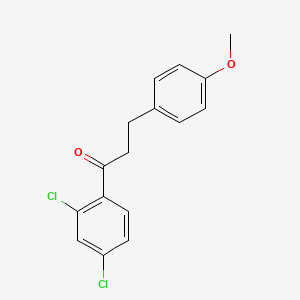

3'-Chloro-3-(2,4-dimethylphenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3'-Chloro-3-(2,4-dimethylphenyl)propiophenone" is not directly studied in the provided papers. However, the papers do discuss various chlorinated aromatic compounds and their synthesis, molecular structures, and chemical properties, which can be relevant to understanding similar compounds .

Synthesis Analysis

The synthesis of chlorinated aromatic compounds can involve different methods, including electrooxidative chlorination as seen in the preparation of 3-Chlor

科学的研究の応用

Scientific Field

- Technical Details: The reaction conditions, such as temperature, pH, and the choice of solvent, are optimized to achieve high enantioselectivity and yield . Results Summary: The bio-catalyzed method typically results in high enantioselectivity with good yields, making it a valuable process for producing chiral intermediates for pharmaceuticals.

Phenylation of 3’-Chloropropiophenone

Scientific Field

- Technical Details: The reaction is carried out under controlled conditions, often involving inert atmospheres and dry solvents to prevent unwanted side reactions . Results Summary: The phenylation process is typically characterized by its efficiency and selectivity, providing a straightforward route to the desired product.

Synthesis of (S)-Dapoxetine

Scientific Field

Vinylation, Alkylation, and Dienylation of Ketones

Scientific Field

- Technical Details: The reactions are performed under controlled conditions, with careful selection of catalysts and reaction parameters to achieve the desired modification . Results Summary: The outcome of these reactions is the successful modification of ketones, which can be used in the development of new materials or as intermediates in further chemical syntheses.

Preparation of Thiazine Derivatives

Scientific Field

- Technical Details: The synthesis may involve cyclization reactions and the use of sulfur-containing reagents to form the thiazine ring . Results Summary: The synthesized thiazine derivatives are evaluated for their antibacterial activity, with some showing significant potential as new antibacterial agents.

Enantioselective Phenylation

Scientific Field

- Technical Details: The process is optimized by adjusting these parameters to maximize the production of the desired enantiomer . Results Summary: The research has led to improved methods for achieving high enantioselectivity in the phenylation of ketones, which is valuable for the synthesis of chiral drugs.

Development of Liquid Crystals

Scientific Field

- Technical Details: Parameters like temperature and concentration are crucial for the formation of the desired mesophase . Results Summary: The synthesized liquid crystals display specific thermal and optical properties suitable for application in display technologies.

Creation of Organic Light-Emitting Diodes (OLEDs)

Scientific Field

- Technical Details: The doping concentration and the choice of host materials are optimized for maximum efficiency . Results Summary: The use of this compound in OLEDs can lead to improved luminance and device longevity.

Synthesis of Antidepressant Agents

Scientific Field

- Technical Details: Reactions are carried out under strict conditions to ensure the formation of the correct isomers . Results Summary: The resulting antidepressant agents show promising efficacy in preclinical trials.

Production of High-Performance Polymers

Scientific Field

- Technical Details: Reaction conditions such as temperature, pressure, and catalysts are finely tuned . Results Summary: The polymers produced exhibit superior properties and are suitable for advanced engineering applications.

Pesticide Formulation

Scientific Field

- Technical Details: The synthesis involves careful control of reaction conditions to yield the desired products . Results Summary: The pesticides formulated using this compound demonstrate effective pest control in agricultural settings.

Chemical Sensors Development

Scientific Field

特性

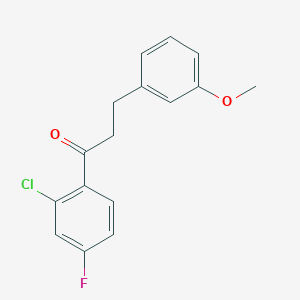

IUPAC Name |

1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO/c1-12-6-7-14(13(2)10-12)8-9-17(19)15-4-3-5-16(18)11-15/h3-7,10-11H,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYSQEBTJBMQIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC=C2)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644680 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Chloro-3-(2,4-dimethylphenyl)propiophenone | |

CAS RN |

898793-90-3 |

Source

|

| Record name | 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-oxo-8-[2-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1343418.png)